

R547: A Highly Selective Inhibitor of Cyclin-Dependent Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **R547**, a potent ATP-competitive inhibitor. The data presented herein demonstrates the compound's high affinity for specific cyclin-dependent kinases (CDKs) and its remarkable selectivity against a broad panel of other kinases, establishing it as a valuable tool for cancer research and therapeutic development.

Selectivity Profile of R547

R547 exhibits potent inhibitory activity against key cell cycle-regulating kinases. In cell-free assays, it demonstrates low nanomolar inhibition of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. In contrast, **R547** is largely inactive against a diverse panel of over 120 other kinases, showcasing its exceptional selectivity.

Target Kinase	Ki (nM)	Selectivity vs. Other Kinases
CDK1/cyclin B	2	Inactive (Ki > 5,000 nM) against a panel of over 120 unrelated kinases.
CDK2/cyclin E	3	
CDK4/cyclin D1	1	



Table 1: Inhibitory Potency and Selectivity of **R547**. The table summarizes the biochemical potency (Ki) of **R547** against its primary target kinases and highlights its high selectivity.

Experimental Protocols

The determination of the kinase inhibitory profile of **R547** is typically conducted using in vitro biochemical assays. The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of **R547** against a panel of kinases.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a radiometric assay format, a widely accepted gold standard for kinase activity measurement, to determine the potency of **R547**.

1. Reagent Preparation:

- Kinase Reaction Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, and 0.1 mg/mL BSA.
- Kinase Aliquots: Prepare working stocks of purified recombinant kinases in kinase reaction buffer.
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the reaction buffer.
- ATP Solution: Prepare a stock solution of ATP. For Ki determination against ATP-competitive inhibitors, assays are often run at the Km concentration of ATP for each specific kinase. A radiolabeled ATP, such as [y-33P]ATP, is added to the cold ATP stock.
- **R547** Dilution Series: Prepare a serial dilution of **R547** in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the final desired concentrations.

2. Assay Procedure:

- Add a small volume of the diluted R547 or DMSO (vehicle control) to the wells of a 96-well or 384-well plate.
- Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
- Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.



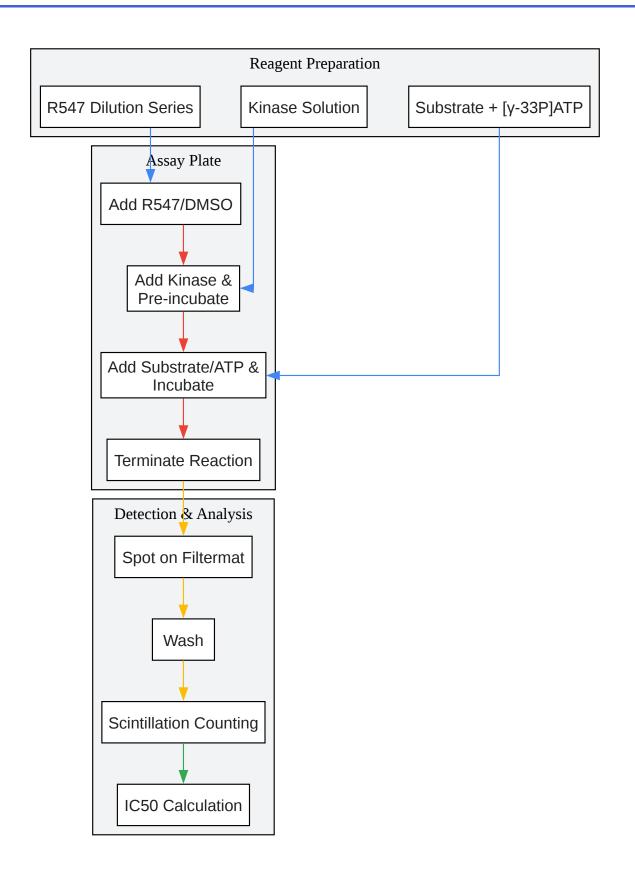
3. Detection and Data Analysis:

- Spot a portion of the reaction mixture from each well onto a filtermat (e.g., P81 phosphocellulose paper).
- Wash the filtermat extensively with phosphoric acid to remove unincorporated [y-33P]ATP.
- Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
- The percentage of kinase activity is calculated relative to the DMSO control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the R547 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological impact of **R547**, the following diagrams are provided.

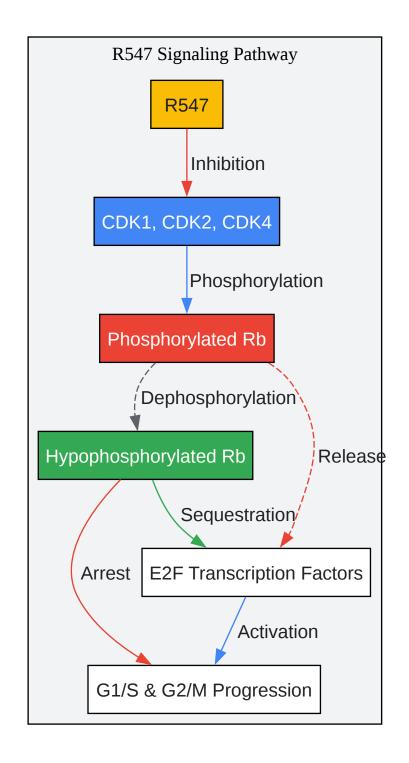




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Caption: Workflow for determining kinase inhibitor IC50.





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Caption: R547's impact on the Rb-E2F signaling pathway.

Mechanism of Action



R547 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream substrates. The primary targets of R547—CDK1, CDK2, and CDK4—are crucial regulators of cell cycle progression. By inhibiting these kinases, R547 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for cell cycle progression, particularly through the G1/S and G2/M checkpoints. This ultimately leads to cell cycle arrest and can induce apoptosis in cancer cells.

Conclusion

The data clearly indicates that **R547** is a potent and highly selective inhibitor of CDK1, CDK2, and CDK4. Its minimal off-target activity against a wide range of other kinases makes it an excellent tool for dissecting the roles of these specific CDKs in cellular processes and a promising candidate for the development of targeted cancer therapies.

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